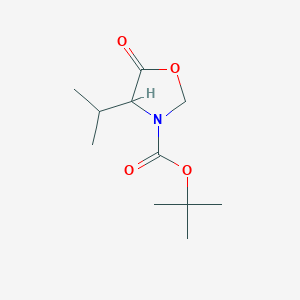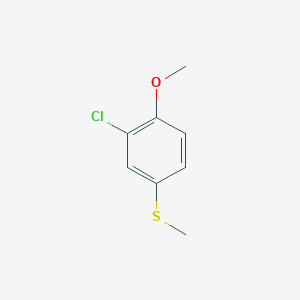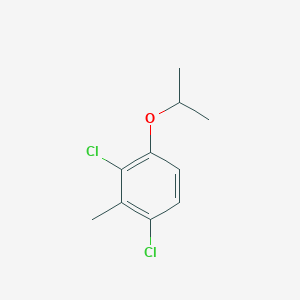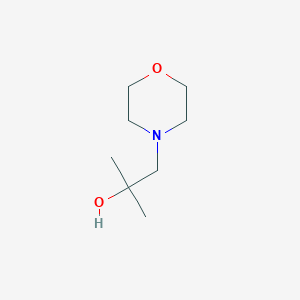
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde
Descripción general
Descripción
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C15H11F3O2 . It has a molecular weight of 280.25 . The compound is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 280.25 . It is stored at temperatures between 2-8°C . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is widely used in scientific research due to its unique chemical properties. It is used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, pesticides, and other chemicals. It is also used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antiviral agents. In addition, this compound is used in the synthesis of materials for use in solar cells, batteries, and fuel cells.
Mecanismo De Acción
Target of Action
It’s known to be used as a reagent in various chemical reactions , suggesting that its targets could be diverse depending on the specific context of its use.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde in laboratory experiments is its ability to react with a variety of compounds. It is also relatively stable and can be stored for long periods of time. The main limitation is its high reactivity, which can lead to the formation of unwanted products. It is also important to note that this compound is a highly flammable compound and should be handled with care.
Direcciones Futuras
1. Further research into the biochemical and physiological effects of 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde on humans and animals.
2. Development of new synthetic methods for the preparation of this compound.
3. Investigation of the reactivity of this compound with various biological molecules.
4. Development of new materials based on this compound for use in solar cells, batteries, and fuel cells.
5. Investigation of the use of this compound as a reagent in medicinal chemistry.
6. Development of new methods for the purification and isolation of this compound.
7. Investigation of the use of this compound as a catalyst in organic synthesis.
8. Investigation of the use of this compound as a starting material for the synthesis of pharmaceuticals, pesticides, and other chemicals.
9. Investigation of the use of this compound as a reagent in the synthesis of biologically active compounds.
10. Investigation of the use of this compound in the synthesis of polymer materials.
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-phenylmethoxy-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTMKGSVSNXZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)



